Cas no 2137142-00-6 (tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)

Tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate is a chiral intermediate commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a tert-butyl carbamate protecting group and a 4-bromo-2-chlorophenyl moiety, which enhance its utility in stereoselective reactions. The compound's high purity and well-defined stereochemistry make it valuable for constructing complex molecules with precise chiral centers. Its stability under standard conditions and compatibility with a range of reaction conditions further contribute to its versatility in synthetic applications. This intermediate is particularly useful in medicinal chemistry for the development of targeted therapeutics.
tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate structure
2137142-00-6 structure
Product name:tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate
CAS No:2137142-00-6
MF:C14H17BrClNO3
Molecular Weight:362.646682500839
CID:6484165
PubChem ID:165778091

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate
    • EN300-1163812
    • 2137142-00-6
    • tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
    • インチ: 1S/C14H17BrClNO3/c1-14(2,3)20-13(19)17-12(6-7-18)10-5-4-9(15)8-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,19)/t12-/m0/s1
    • InChIKey: XRNPZWZQHDEMNJ-LBPRGKRZSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)[C@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 361.00803g/mol
  • 同位素质量: 361.00803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 346
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1163812-2.5g
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
2.5g
$2100.0 2023-06-08
Enamine
EN300-1163812-500mg
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
500mg
$1027.0 2023-10-03
Enamine
EN300-1163812-10.0g
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
10g
$4606.0 2023-06-08
Enamine
EN300-1163812-0.1g
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
0.1g
$943.0 2023-06-08
Enamine
EN300-1163812-1000mg
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
1000mg
$1070.0 2023-10-03
Enamine
EN300-1163812-0.5g
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
0.5g
$1027.0 2023-06-08
Enamine
EN300-1163812-0.05g
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
0.05g
$900.0 2023-06-08
Enamine
EN300-1163812-0.25g
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
0.25g
$985.0 2023-06-08
Enamine
EN300-1163812-10000mg
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
10000mg
$4606.0 2023-10-03
Enamine
EN300-1163812-100mg
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
2137142-00-6
100mg
$943.0 2023-10-03

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate 関連文献

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamateに関する追加情報

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate: A Comprehensive Overview

The compound tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate, identified by the CAS number 2137142-00-6, is a complex organic molecule with significant applications in the field of synthetic chemistry. This compound is notable for its intricate structure, which includes a tert-butyl group, a carbamate functional group, and a chiral center at the 1S position. The presence of bromine and chlorine substituents on the aromatic ring further enhances its chemical reactivity and makes it a valuable intermediate in various synthesis pathways.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have utilized its unique structure to explore its potential as a precursor in the synthesis of pharmaceutical agents. For instance, the chiral center at the 1S position has been exploited to synthesize enantiomerically pure compounds, which are crucial in drug discovery due to their specific interactions with biological targets. Additionally, the bromine and chlorine substituents on the aromatic ring provide opportunities for further functionalization, enabling the creation of diverse derivatives with tailored properties.

The synthesis of tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate bromide or chloride precursor with a tert-butyl carbamate derivative. The stereochemistry at the 1S position is carefully controlled during this process to ensure high enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to achieve this level of control, making this compound a prime example of modern synthetic methodologies.

In terms of applications, this compound has found utility in various fields beyond pharmaceuticals. Its role as an intermediate in agrochemical synthesis has been well-documented, particularly in the development of herbicides and insecticides. The combination of its chiral center and halogen substituents makes it an ideal candidate for designing molecules with high selectivity and efficacy against specific targets. Furthermore, recent advancements in materials science have explored its potential as a building block for constructing advanced polymers and nanomaterials, highlighting its versatility across multiple disciplines.

From an environmental perspective, understanding the fate and transport of tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate in various ecosystems is crucial for assessing its ecological impact. Studies have shown that this compound exhibits moderate persistence in aquatic environments, with degradation rates influenced by factors such as pH levels and microbial activity. Efforts are ongoing to develop biodegradation pathways that can effectively mitigate its environmental footprint while maintaining its industrial utility.

In conclusion, tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with recent advancements in research, positions it as a key player in diverse fields ranging from drug discovery to materials science. As researchers continue to explore its potential applications and optimize its synthesis pathways, this compound is poised to make significant contributions to both academic and industrial endeavors.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd